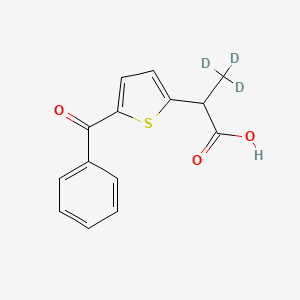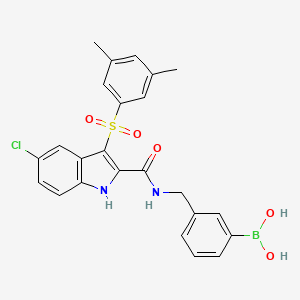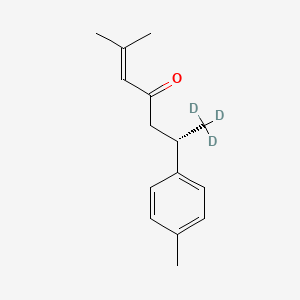![molecular formula C12H5ClF2N2O B12421684 4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde is a heterocyclic compound that belongs to the pyrroloquinoxaline family This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde typically involves the cyclization of functionalized pyrroles with quinoxaline derivatives. One common method includes the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles under mild conditions in the presence of carboxylic acid derivatives . This reaction proceeds via a radical mechanism, often catalyzed by iridium and PhI(OAc)2 .
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions leading to the formation of both pyrrole and quinoxaline rings. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure the efficient formation of the desired product .
化学反应分析
Types of Reactions
4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different functionalized pyrroloquinoxalines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrroloquinoxalines, which can exhibit different biological activities and chemical properties .
科学研究应用
4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antiparasitic and antifungal agent.
Industry: It is used in the development of fluorescent probes and organic semiconductors.
作用机制
The mechanism of action of 4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various cellular pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline: Similar in structure but lacks one fluorine atom.
7-Chloro-4,5-dihydro-8-heteroaryl-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates: Contains different heteroaryl groups and exhibits different biological activities.
Uniqueness
4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and biological activity. This combination of halogens is less common in similar compounds, making it a valuable target for research and development .
属性
分子式 |
C12H5ClF2N2O |
|---|---|
分子量 |
266.63 g/mol |
IUPAC 名称 |
4-chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde |
InChI |
InChI=1S/C12H5ClF2N2O/c13-12-10-2-1-6(5-18)17(10)11-4-8(15)7(14)3-9(11)16-12/h1-5H |
InChI 键 |
XMPDKAVYQSOXLY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N2C(=C1)C(=NC3=CC(=C(C=C32)F)F)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate](/img/structure/B12421601.png)

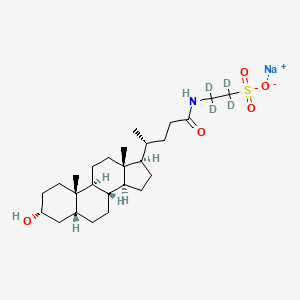
![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)
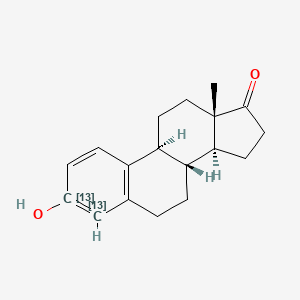
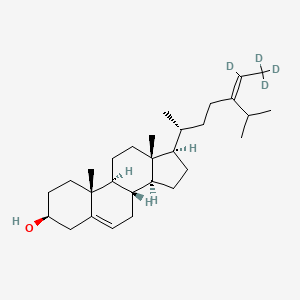

![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12421643.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)
